molecular formula C19H22N2O5S B13770831 2-(Dimethylamino)-N-methyl-4'-(phenylthio)acetanilide oxalate CAS No. 77711-41-2

2-(Dimethylamino)-N-methyl-4'-(phenylthio)acetanilide oxalate

Cat. No.: B13770831
CAS No.: 77711-41-2
M. Wt: 390.5 g/mol
InChI Key: RADDYWORSKXIIB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-methyl-4'-(phenylthio)acetanilide oxalate is a synthetic acetanilide derivative characterized by a dimethylamino group at the 2-position, a methyl substituent on the acetamide nitrogen, and a phenylthio (S-phenyl) group at the 4'-position of the aromatic ring. The oxalate counterion enhances its solubility and stability, making it suitable for pharmaceutical or materials science applications.

Properties

CAS No.

77711-41-2

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

dimethyl-[2-(N-methyl-4-phenylsulfanylanilino)-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)13-17(20)19(3)14-9-11-16(12-10-14)21-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-12H,13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

RADDYWORSKXIIB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=CC=C2.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of N-methyl-4’-(phenylthio)acetanilide: This can be achieved by reacting 4’-phenylthioacetanilide with methylating agents under controlled conditions.

    Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

    Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dimethylamino group or to alter the acetanilide moiety.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deaminated products or modified acetanilide derivatives.

    Substitution: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, altering their activity. The phenylthio group may enhance binding affinity or specificity, while the acetanilide moiety can contribute to the overall stability and solubility of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with two closely related analogs from the evidence:

Property Target Compound 2-(Diethylamino)-N-methyl-4'-(phenylthio)acetanilide oxalate 2-(Diethylamino)-4'-phenethyloxyacetanilide hydrochloride
Amino Substituent Dimethylamino (-N(CH₃)₂) Diethylamino (-N(C₂H₅)₂) Diethylamino (-N(C₂H₅)₂)
Aromatic Substituent Phenylthio (-S-C₆H₅) Phenylthio (-S-C₆H₅) Phenethyloxy (-O-CH₂CH₂-C₆H₅)
Counterion Oxalate (C₂O₄²⁻) Oxalate (C₂O₄²⁻) Hydrochloride (Cl⁻)
Molecular Formula C₁₈H₂₁N₂OS·C₂H₂O₄ (estimated*) C₁₉H₂₄N₂OS·C₂H₂O₄ C₂₀H₂₆N₂O₂·HCl
Key Functional Groups Dimethylamino, phenylthio, oxalate Diethylamino, phenylthio, oxalate Diethylamino, phenethyloxy, hydrochloride
Predicted Lipophilicity Moderate (due to smaller dimethylamino group) Higher (bulky diethylamino increases hydrophobicity) Variable (phenethyloxy may enhance solubility vs. phenylthio)

Note: The exact molecular formula for the target compound is inferred from structural analogs in the evidence.

Substituent-Specific Trends:
  • highlights that dimethylamino-containing compounds (e.g., ethyl 4-(dimethylamino) benzoate) exhibit higher reactivity in polymerization compared to bulkier amines, suggesting the target compound may similarly favor rapid kinetic profiles in materials science applications.
  • Phenylthio vs. Oxygen-Based Substituents : The phenylthio group (-SPh) in the target compound and ’s analog introduces sulfur’s polarizability and weaker electronegativity compared to the phenethyloxy (-OCH₂CH₂Ph) group in . This difference may alter electronic interactions in drug-receptor binding or polymer backbone conductivity .
  • Counterion Effects : Oxalate salts generally offer higher water solubility than hydrochlorides, which could enhance bioavailability in pharmaceutical contexts .

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